molecular formula C19H10BrCl2N3O2S B306324 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Número de catálogo B306324
Peso molecular: 495.2 g/mol
Clave InChI: CPLCMKOOUAPOOJ-WUXMJOGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BRD-9876, is a novel small molecule inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the epigenetic regulation of gene expression. BRD4 has been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. In

Mecanismo De Acción

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the interaction between BRD4 and acetylated lysine residues on histones, which is critical for the recruitment of transcriptional co-activators and the regulation of gene expression. By inhibiting this interaction, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can modulate the expression of genes involved in a wide range of biological processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells treated with (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione show reduced cytokine and chemokine production, and reduced recruitment of immune cells to sites of inflammation. In mouse models of atherosclerosis, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce plaque size and improve plaque stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high potency and selectivity for BRD4, its ability to modulate gene expression in a wide range of biological processes, and its suitability for use in in vitro and in vivo assays. The limitations of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.

Direcciones Futuras

There are several future directions for the research and development of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of focus is the optimization of the synthesis method to improve yield, purity, and scalability. Another area of focus is the identification of biomarkers that can predict response to (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione treatment in cancer and inflammatory diseases. Additionally, the combination of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors, is an area of active investigation. Finally, the development of more potent and selective BRD4 inhibitors is an area of ongoing research, with the potential to improve the efficacy and safety of these drugs.

Métodos De Síntesis

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione was first reported in 2018 by researchers at the University of Oxford. The synthesis involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carbaldehyde with 2,3-dichlorobenzoyl isothiocyanate to form the intermediate compound, which is then reacted with 1,3-dimethyl-2-thiourea to yield (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The final product is obtained in high yield and purity, making it suitable for use in biological assays.

Aplicaciones Científicas De Investigación

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be a potent and selective inhibitor of BRD4 in vitro and in vivo. It has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cardiovascular disease. In cancer research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and triple-negative breast cancer. Inflammation research has shown that (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular disease research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce atherosclerosis in mouse models.

Propiedades

Nombre del producto

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Fórmula molecular

C19H10BrCl2N3O2S

Peso molecular

495.2 g/mol

Nombre IUPAC

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,23H,(H,24,26,28)/b12-6+

Clave InChI

CPLCMKOOUAPOOJ-WUXMJOGZSA-N

SMILES isomérico

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/C(=O)NC2=S

SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S

SMILES canónico

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.